molecular formula C24H25N5O4 B2635993 N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1251682-73-1

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2635993
CAS No.: 1251682-73-1
M. Wt: 447.495
InChI Key: HTWXKSOMNYHJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biology: The compound could be used in studies investigating the role of triazole-containing molecules in biological systems.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or other active sites, while the piperidine and benzodioxole moieties could enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide: shares structural similarities with other triazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-15-3-5-19(11-16(15)2)29-13-20(26-27-29)24(31)28-9-7-18(8-10-28)25-23(30)17-4-6-21-22(12-17)33-14-32-21/h3-6,11-13,18H,7-10,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWXKSOMNYHJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.